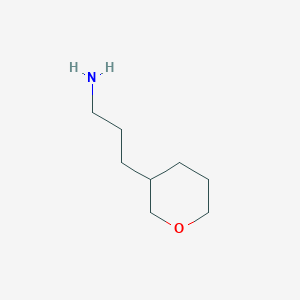
3-(Tetrahydro-2H-pyran-3-YL)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tetrahydro-2H-pyran-3-YL)propan-1-amine is an organic compound with the molecular formula C8H17NO It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-2H-pyran-3-YL)propan-1-amine typically involves the reaction of tetrahydropyran derivatives with appropriate amine precursors. One common method is the reductive amination of 3-(Tetrahydro-2H-pyran-3-yl)propanal using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Tetrahydro-2H-pyran-3-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or isocyanates.
Major Products
The major products formed from these reactions include oximes, nitriles, secondary amines, tertiary amines, amides, and ureas.
科学的研究の応用
3-(Tetrahydro-2H-pyran-3-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Tetrahydro-2H-pyran-3-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
- 3-(Tetrahydro-2H-pyran-4-yl)propan-1-amine
- 3-(Tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-yl]methanol
- 3-(Tetrahydrofuran-3-yl)propan-1-amine
Uniqueness
3-(Tetrahydro-2H-pyran-3-YL)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tetrahydropyran ring system and amine group make it a versatile compound for various applications, distinguishing it from other similar compounds .
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
3-(oxan-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H17NO/c9-5-1-3-8-4-2-6-10-7-8/h8H,1-7,9H2 |
InChIキー |
IINHNEVRTARRSC-UHFFFAOYSA-N |
正規SMILES |
C1CC(COC1)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















